2-Amino-1-biphenyl-4-ylethanone hydrochloride

Vue d'ensemble

Description

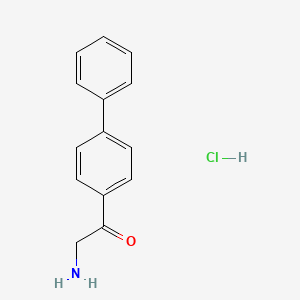

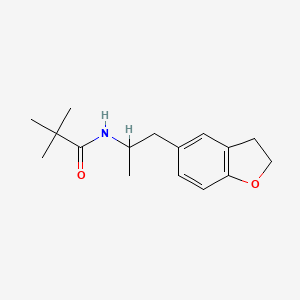

2-Amino-1-biphenyl-4-ylethanone hydrochloride is a chemical compound with the CAS Number: 71350-68-0 . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride .Applications De Recherche Scientifique

Molecular Synthesis and Characterization

Novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorinated analogs have been synthesized and characterized. These studies involve spectral characterization, density functional theory (DFT) calculations, and docking studies to understand their structural, electronic properties, and potential biological activities. These methodologies highlight the importance of synthetic and analytical techniques in developing new compounds with potential applications in medicinal chemistry and materials science (Shahana & Yardily, 2020).

Catalysis and Reaction Mechanisms

Research into the triple self-condensation reactions of thiophene-based methyl ketones showcases the synthetic utility of catalytic processes to generate new aromatic and olefinic compounds. Such studies are crucial for the development of novel reaction pathways and the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Andicsová-Eckstein et al., 2018).

Materials Science

Investigations into biphenyl derivatives for applications in liquid crystal polymer materials demonstrate the intersection of organic synthesis and materials science. Synthesis of specific biphenyl derivatives underlines the significance of chemical synthesis in developing materials with desirable physical and chemical properties for applications in electronics, optics, and more (Ji-zhong, 2008).

Molecular Interactions and Drug Discovery

The synthesis and characterization of aromatic amino ketones containing furan and thiophene rings offer insights into the study of molecular interactions in various environments. This research is foundational for drug discovery and development, where understanding the solvatochromic and crystallochromic properties of molecules can lead to the design of better pharmaceutical agents (El-Sayed et al., 2003).

Propriétés

IUPAC Name |

2-amino-1-(4-phenylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCLXUJJCNIJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

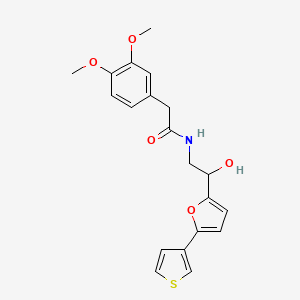

![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

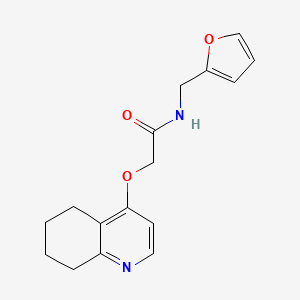

![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)

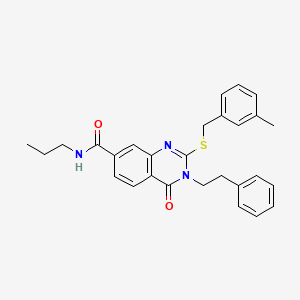

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

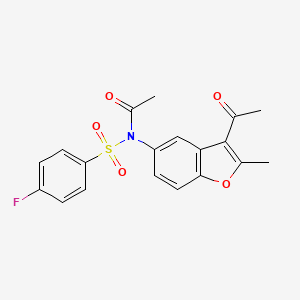

![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)

![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)